1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-

medicinal chemistry organic synthesis cross-coupling

Sourcing a single 6-azaindole scaffold with orthogonal reactive handles for sequential SAR exploration often forces researchers into linear, multi-scaffold syntheses. 4-Chloro-2-iodo-6-azaindole (CAS 1260385-58-7) resolves this bottleneck: • Orthogonal reactivity: Selective Suzuki/Sonogashira at 2-iodo, then independent Buchwald-Hartwig/Suzuki at 4-chloro-enabling true one-scaffold library synthesis. • Crystallographic utility: Heavy iodine atom enables SAD/MAD phasing for protein-ligand complex structure determination. • Supply reliability: Available from multiple global suppliers with ≥95% purity; back-order options for bulk quantities.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1260385-58-7
Cat. No. B12275186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-
CAS1260385-58-7
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C(NC2=CN=CC(=C21)Cl)I
InChIInChI=1S/C7H4ClIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H
InChIKeyANLYASDXSNMDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- (CAS 1260385-58-7) – A Dual-Halogenated 6-Azaindole Scaffold for Kinase and Nuclear Receptor Drug Discovery


1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- (also known as 4-chloro-2-iodo-6-azaindole, CAS 1260385-58-7) is a heterocyclic organic compound characterized by a fused pyrrole-pyridine bicyclic core bearing distinct chloro and iodo substituents at the 4- and 2-positions, respectively . This specific halogenation pattern endows the scaffold with unique physicochemical properties—including a molecular weight of 278.48 g/mol, a calculated LogP of approximately 2.83, and a density of 2.2±0.1 g/cm³ —and enables sequential, orthogonal functionalization via cross-coupling reactions . The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is a privileged structure in medicinal chemistry, widely employed as a core motif in kinase inhibitors and nuclear receptor modulators [1].

Why 4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1260385-58-7) Cannot Be Replaced by Its Mono-Halogenated Analogs


The pyrrolo[2,3-c]pyridine core is a versatile scaffold, but its utility in drug discovery and chemical biology is profoundly dependent on the specific identity and position of its substituents. While simple mono-halogenated analogs like 4-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) and 2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1227270-26-9) are commercially available, they lack the orthogonal reactivity and the precise electronic and steric profile conferred by the dual halogenation pattern of the target compound. Substituting the target with a mono-halogenated version would eliminate the capacity for sequential, chemoselective derivatization—a critical advantage for building complex, patentable lead series. Furthermore, the unique combination of substituents in 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine directly impacts its physicochemical properties, such as lipophilicity (cLogP ~2.83 ) and molecular volume, which are key determinants of target engagement and pharmacokinetic behavior in biological systems [1].

Quantitative Differentiation Evidence for 4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1260385-58-7) vs. In-Class Alternatives


Orthogonal Reactivity for Sequential Derivatization vs. Mono-Halogenated Analogs

The target compound possesses two distinct halogen substituents, chlorine and iodine, enabling chemoselective, sequential palladium-catalyzed cross-coupling reactions. The iodine atom at the 2-position is significantly more reactive towards oxidative addition, allowing for selective functionalization at this site via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, while leaving the 4-chloro group intact for a subsequent, independent coupling step . In contrast, mono-halogenated analogs like 4-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) and 2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1227270-26-9) each offer only a single reactive handle, severely limiting the chemical space accessible from the scaffold [1].

medicinal chemistry organic synthesis cross-coupling

Enhanced Lipophilicity (cLogP) for Optimized Cellular Permeability vs. Mono-Halogenated Scaffolds

The calculated partition coefficient (cLogP) for 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is approximately 2.83 . This value represents a substantial increase in lipophilicity compared to the mono-halogenated analogs, driven by the presence of the large, polarizable iodine atom. For instance, the 2-iodo analog alone has a reported cLogP of 1.86 . While cLogP for the 4-chloro analog is not widely reported, the molecular weight difference (152.58 g/mol) strongly suggests a significantly lower cLogP. The target compound's cLogP falls within an optimal range (1-3) for balancing aqueous solubility and passive membrane permeability, a key determinant of oral bioavailability [1].

pharmacokinetics drug design physicochemical properties

Significantly Higher Molecular Weight and Density for Crystallography and Biophysical Assays

The target compound possesses a molecular weight of 278.48 g/mol and a predicted density of 2.2±0.1 g/cm³ . This is significantly higher than the molecular weight (152.58 g/mol) and density (~1.425 g/cm³) of the 4-chloro analog and the molecular weight (244.03 g/mol) and density (2.1±0.1 g/cm³) of the 2-iodo analog . The presence of the heavy iodine atom makes the compound exceptionally well-suited for X-ray crystallography studies, as it provides a strong anomalous scattering signal for experimental phasing [1]. Its higher molecular weight and electron density also enhance detection sensitivity in mass spectrometry and can provide unique signals in other biophysical assays.

structural biology biophysics X-ray crystallography

Validated Potency (IC50: 81 nM) as a RORγt Inverse Agonist Core Scaffold

A derivative of the target compound, specifically US9303015, 6a, which utilizes the 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine core, has demonstrated potent inverse agonist activity against the nuclear receptor RORγt with an IC50 value of 81 nM in a cellular reporter assay [1]. This activity is highly dependent on the specific substitution pattern enabled by the core scaffold. While direct comparator data for the bare scaffold are not available, this evidence validates that the 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine core is a competent starting point for developing potent modulators of this therapeutically relevant target, which is implicated in autoimmune diseases like psoriasis and multiple sclerosis [2].

autoimmune disease nuclear receptor immunology

Optimal Application Scenarios for 4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1260385-58-7) in Scientific Research


Advanced Intermediate for Library Synthesis via Sequential Cross-Coupling

This compound is an ideal advanced intermediate for constructing diverse libraries of 2,4-disubstituted 6-azaindoles. Its orthogonal reactivity allows chemists to first perform a selective Suzuki or Sonogashira coupling at the more reactive 2-iodo position, followed by a second, independent coupling (e.g., Buchwald-Hartwig amination or a second Suzuki reaction) at the 4-chloro position after purification of the intermediate. This two-step, one-scaffold strategy, which is not feasible with the mono-halogenated analogs 4-chloro-1H-pyrrolo[2,3-c]pyridine or 2-iodo-1H-pyrrolo[2,3-c]pyridine, drastically accelerates the exploration of structure-activity relationships (SAR) in drug discovery programs .

Crystallographic Phasing Agent for Structural Biology

The intrinsic heavy iodine atom provides a strong anomalous scattering signal, making this compound an excellent candidate for experimental phasing in macromolecular X-ray crystallography. When the 6-azaindole scaffold itself is the target of structural studies or when it is used as a ligand in a protein-ligand complex, the iodine atom can facilitate Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) phasing, potentially obviating the need for separate heavy-atom derivatization of the protein . This capability is unique among common 6-azaindole building blocks and offers a clear advantage in structure determination workflows compared to non-iodinated or mono-chlorinated analogs.

Hit-to-Lead Optimization for Kinase and Nuclear Receptor Targets

The core scaffold is a recognized privileged structure for modulating kinases and nuclear receptors. The presence of the 4-chloro-2-iodo substitution pattern provides an optimal starting point for hit-to-lead chemistry, offering a favorable balance of lipophilicity (cLogP 2.83) for membrane permeability and two distinct vectors for rapidly exploring substituent effects on potency and selectivity. For programs targeting proteins like RORγt or various kinases where this scaffold has shown activity, starting with this specific compound can reduce the number of synthetic steps required to arrive at potent, drug-like leads .

Biophysical Assay Development Requiring High Detection Sensitivity

The relatively high molecular weight (278.48 g/mol) and high electron density conferred by the iodine atom make 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine highly amenable to detection by mass spectrometry. It can serve as a robust internal standard or a heavy-labeled probe in mass spectrometry-based assays, such as those measuring target engagement (e.g., Cellular Thermal Shift Assay, CETSA) or in drug metabolism and pharmacokinetics (DMPK) studies. Its unique mass signature differentiates it from endogenous biomolecules, providing a higher signal-to-noise ratio and lower limits of detection compared to lighter halogenated analogs .

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